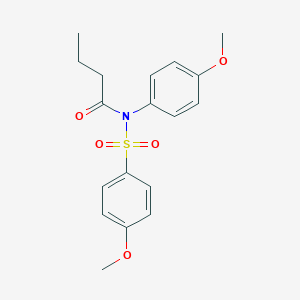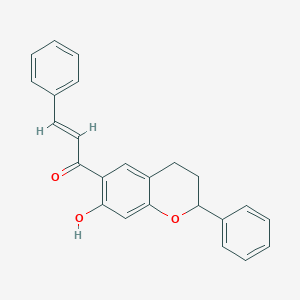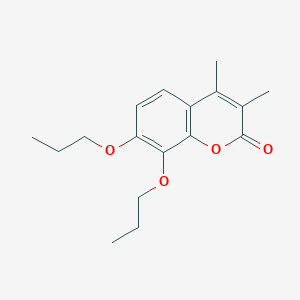
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a critical role in the immune response, inflammation, and cancer. BMS-345541 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mécanisme D'action
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide functions as a selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a critical role in the immune response, inflammation, and cancer. By inhibiting the IKK complex, this compound blocks the activation of NF-κB and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth, proliferation, and survival by blocking the NF-κB signaling pathway. In inflammatory disorders and autoimmune diseases, this compound can reduce inflammation and immune system activation by inhibiting the NF-κB pathway. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is its selectivity for the IKK complex, which makes it a useful tool for studying the NF-κB signaling pathway. However, a limitation of this compound is its relatively low potency compared to other IKK inhibitors, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound in various diseases.
Méthodes De Synthèse
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide. The resulting compound is then reacted with butyric anhydride and triethylamine to obtain this compound.
Applications De Recherche Scientifique
N-butyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. Inflammatory disorders and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis have also been targeted for potential therapeutic applications of this compound.
Propriétés
Formule moléculaire |
C18H21NO5S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-(4-methoxyphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C18H21NO5S/c1-4-5-18(20)19(14-6-8-15(23-2)9-7-14)25(21,22)17-12-10-16(24-3)11-13-17/h6-13H,4-5H2,1-3H3 |
Clé InChI |
FSIGHQZWIQTOFO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)


